molecular formula C19H16N2O3 B13952301 Acetamide, N-acetyl-N-(4,5-diphenyl-2-oxazolyl)- CAS No. 35629-40-4

Acetamide, N-acetyl-N-(4,5-diphenyl-2-oxazolyl)-

Katalognummer: B13952301
CAS-Nummer: 35629-40-4
Molekulargewicht: 320.3 g/mol
InChI-Schlüssel: SQFIORDXMAQZNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, N-acetyl-N-(4,5-diphenyl-2-oxazolyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of an acetamide group attached to a 4,5-diphenyl-2-oxazolyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-acetyl-N-(4,5-diphenyl-2-oxazolyl)- typically involves the reaction of 4,5-diphenyl-2-oxazole with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4,5-diphenyl-2-oxazole+acetic anhydrideAcetamide, N-acetyl-N-(4,5-diphenyl-2-oxazolyl)-\text{4,5-diphenyl-2-oxazole} + \text{acetic anhydride} \rightarrow \text{Acetamide, N-acetyl-N-(4,5-diphenyl-2-oxazolyl)-} 4,5-diphenyl-2-oxazole+acetic anhydride→Acetamide, N-acetyl-N-(4,5-diphenyl-2-oxazolyl)-

Industrial Production Methods

In an industrial setting, the production of Acetamide, N-acetyl-N-(4,5-diphenyl-2-oxazolyl)- involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Acetamide, N-acetyl-N-(4,5-diphenyl-2-oxazolyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Acetamide, N-acetyl-N-(4,5-diphenyl-2-oxazolyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of Acetamide, N-acetyl-N-(4,5-diphenyl-2-oxazolyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Acetyl-N-(4,5-diphenyl-1,3-oxazol-2-yl)acetamide
  • N-(4-acetyl-2-methylphenyl)acetamide
  • N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]acetamide

Uniqueness

Acetamide, N-acetyl-N-(4,5-diphenyl-2-oxazolyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

35629-40-4

Molekularformel

C19H16N2O3

Molekulargewicht

320.3 g/mol

IUPAC-Name

N-acetyl-N-(4,5-diphenyl-1,3-oxazol-2-yl)acetamide

InChI

InChI=1S/C19H16N2O3/c1-13(22)21(14(2)23)19-20-17(15-9-5-3-6-10-15)18(24-19)16-11-7-4-8-12-16/h3-12H,1-2H3

InChI-Schlüssel

SQFIORDXMAQZNW-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N(C1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.